REACTION_SMILES
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[CH3:19][C:20]([O:21][C:22](=[O:23])[CH3:24])=[O:25].[CH:11](=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[Na+:27].[OH-:26].[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH2:9][CH2:8][CH2:7][CH2:6]2>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[C:9](=[CH:11][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[CH2:8][CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cnc2c(c1)CCCC2
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Name
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Type
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product
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Smiles
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C(=C1CCCc2cccnc21)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |